molecular formula C9H10NNaO4S B6612225 sodium 3-acetamido-4-methoxybenzene-1-sulfinate CAS No. 194723-11-0

sodium 3-acetamido-4-methoxybenzene-1-sulfinate

Cat. No.: B6612225
CAS No.: 194723-11-0
M. Wt: 251.24 g/mol
InChI Key: KCEXVVUCPNAZNA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 3-acetamido-4-methoxybenzene-1-sulfinate is a chemical compound with the molecular formula C9H10NNaO4S and a molecular weight of 251.24 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3-acetamido-4-methoxybenzene-1-sulfinate typically involves the sulfonation of 3-acetamido-4-methoxybenzene. This process can be achieved through the reaction of 3-acetamido-4-methoxybenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually produced in powder form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-acetamido-4-methoxybenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols .

Scientific Research Applications

Sodium 3-acetamido-4-methoxybenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-acetamido-4-methoxybenzene-1-sulfinate involves its interaction with specific molecular targets and pathways. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound’s acetamido and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-acetamido-4-methoxybenzenesulfonate
  • Sodium 3-acetamido-4-methoxybenzene-1-sulfonate
  • Sodium 3-acetamido-4-methoxybenzene-1-sulfonamide

Uniqueness

Sodium 3-acetamido-4-methoxybenzene-1-sulfinate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a variety of applications in research and industry .

Properties

IUPAC Name

sodium;3-acetamido-4-methoxybenzenesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S.Na/c1-6(11)10-8-5-7(15(12)13)3-4-9(8)14-2;/h3-5H,1-2H3,(H,10,11)(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEXVVUCPNAZNA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)[O-])OC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10NNaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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